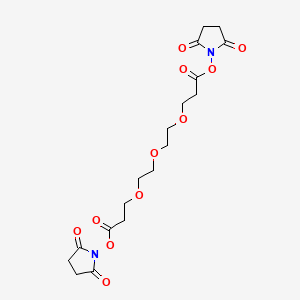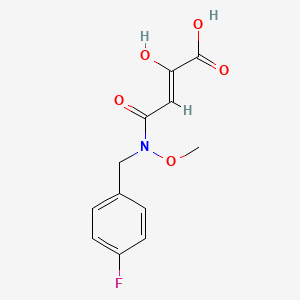
BMS-538203
Übersicht
Beschreibung
BMS-538203 ist eine neuartige Verbindung, die für ihre Rolle als hocheffizienter HIV-Integrase-Inhibitor bekannt ist. Sie hat ein großes Potenzial in der antiviralen Forschung gezeigt, insbesondere bei der Behandlung von HIV-Infektionen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und das Endprodukt. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen unter Verwendung von Fluorphenyl- und Methoxyaminogruppen synthetisiert wird .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt strengen Protokollen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess umfasst typischerweise eine großtechnische chemische Synthese, Reinigung und Qualitätskontrolle, um Forschungsstandards zu erfüllen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BMS-538203 involves multiple steps, including the formation of key intermediates and the final product. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving fluorophenyl and methoxyamino groups .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure high purity and yield. The process typically involves large-scale chemical synthesis, purification, and quality control measures to meet research-grade standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BMS-538203 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen im Molekül zu modifizieren.
Substitution: Substitutionsreaktionen, insbesondere solche, die die Fluorphenylgruppe betreffen, sind bei der Modifikation von this compound üblich
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Reagenzien wie Halogene oder Nucleophile unter kontrollierten Bedingungen
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von this compound, die möglicherweise veränderte biologische Aktivitäten oder verbesserte pharmakokinetische Eigenschaften aufweisen .
Wissenschaftliche Forschungsanwendungen
BMS-538203 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Referenzverbindung bei der Untersuchung von HIV-Integrase-Inhibitoren verwendet.
Biologie: Wird in biologischen Assays eingesetzt, um den Mechanismus der HIV-Integration in die Wirts-DNA zu verstehen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von HIV-Infektionen untersucht.
Industrie: Wird bei der Entwicklung neuer antiviraler Medikamente und Formulierungen eingesetzt .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Aktivität der HIV-Integrase hemmt, ein Enzym, das für die Integration von viraler DNA in das Wirtsgenom entscheidend ist. Die Verbindung bindet an das aktive Zentrum des Integrase-Enzyms und verhindert den Strangtransfer-Schritt des Integrationsprozesses. Diese Hemmung blockiert den Replikationszyklus des Virus und reduziert so die Viruslast bei infizierten Personen .
Wirkmechanismus
BMS-538203 exerts its effects by inhibiting the activity of HIV integrase, an enzyme crucial for the integration of viral DNA into the host genome. The compound binds to the active site of the integrase enzyme, preventing the strand transfer step of the integration process. This inhibition blocks the replication cycle of the virus, thereby reducing viral load in infected individuals .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Raltegravir: Ein weiterer HIV-Integrase-Inhibitor mit einem ähnlichen Wirkmechanismus.
Elvitegravir: Bekannt für seinen Einsatz in Kombinationstherapien zur Behandlung von HIV.
Dolutegravir: Ein weit verbreiteter Integrase-Inhibitor mit hoher Wirksamkeit .
Einzigartigkeit
BMS-538203 ist aufgrund seiner spezifischen Bindungsaffinität und Hemmwirkung gegenüber HIV-Integrase einzigartig. Es hat vielversprechende Ergebnisse in präklinischen Studien gezeigt und ist somit ein wertvoller Kandidat für die weitere Forschung und Entwicklung .
Eigenschaften
IUPAC Name |
(Z)-4-[(4-fluorophenyl)methyl-methoxyamino]-2-hydroxy-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO5/c1-19-14(11(16)6-10(15)12(17)18)7-8-2-4-9(13)5-3-8/h2-6,15H,7H2,1H3,(H,17,18)/b10-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACIOSIZKMLELV-POHAHGRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON(CC1=CC=C(C=C1)F)C(=O)C=C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON(CC1=CC=C(C=C1)F)C(=O)/C=C(/C(=O)O)\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


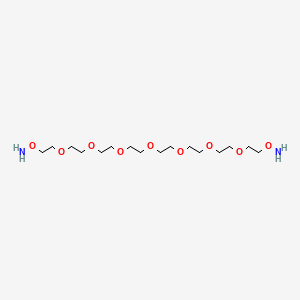

![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B606158.png)
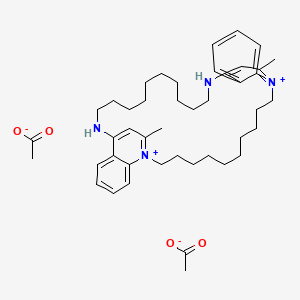
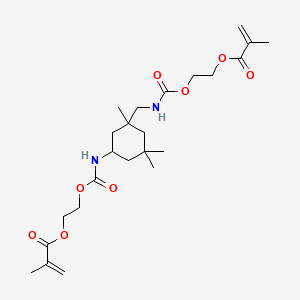
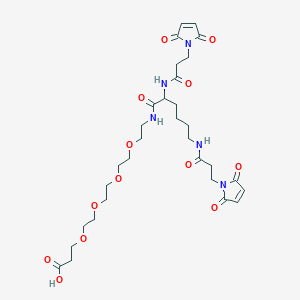

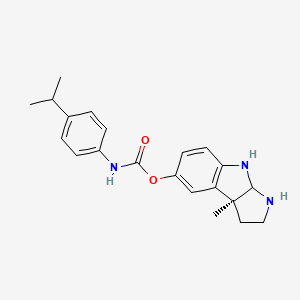
![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B606171.png)
